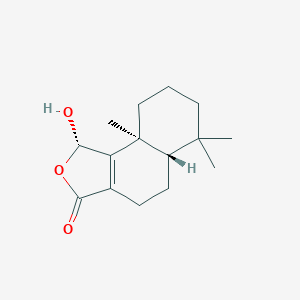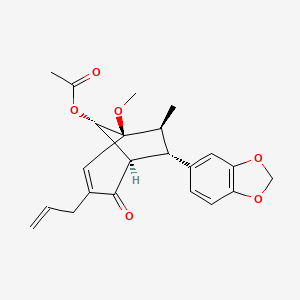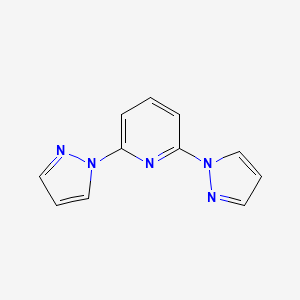
2,6-Di(1-pyrazolyl)pyridine
Vue d'ensemble
Description
2,6-Di(1-pyrazolyl)pyridine and its derivatives have been extensively studied for their versatile coordination chemistry, resembling the more widely known terpyridines but with distinctive features. These compounds are notable for their application in creating luminescent lanthanide compounds for biological sensing and iron complexes that exhibit unique thermal and photochemical spin-state transitions (Halcrow, 2005).
Synthesis Analysis
The synthesis of 2,6-di(pyrazol-1-yl)pyridines typically involves the reaction of potassium pyrazolate with 2,6-dihalopyridines. This method allows for the preparation of symmetric and unsymmetric bis(pyrazolyl)pyridines, depending on the substituents and reaction conditions, yielding compounds in good yields. Notably, the introduction of bulky substituents leads to the selective formation of regioisomers (Jameson & Goldsby, 1990).
Molecular Structure Analysis
Molecular structure investigations of this compound derivatives have revealed their planarity and the ability to form various coordination geometries with metal ions. The structural versatility is crucial for their application in constructing complexes with desirable properties, such as spin-crossover behavior and luminescence (Giannopoulos et al., 2015).
Chemical Reactions and Properties
These compounds readily form complexes with various metals, leading to materials with interesting magnetic, optical, and structural properties. The ability to undergo spin-crossover transitions, especially in iron(II) complexes, has been a significant area of interest. These transitions can be influenced by the ligand's structure, the metal ion, and the external environment, offering pathways to create smart materials for sensors and switches (Halcrow, 2009).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting points, and crystallinity, can vary significantly depending on the substituents attached to the pyrazole and pyridine rings. These properties are essential for determining the compounds' application in real-world scenarios, affecting their processing, formulation, and performance in their intended applications.
Chemical Properties Analysis
This compound derivatives exhibit a wide range of chemical behaviors, including the ability to act as ligands in coordination chemistry, forming complexes with different metals. These complexes can exhibit a variety of chemical properties, including catalytic activity, photoluminescence, and magnetic behavior. The chemical properties of these compounds and their complexes have been leveraged in various fields, including materials science, catalysis, and sensing technologies (Naik et al., 2018).
Applications De Recherche Scientifique
Recherche sur le spin croisé du fer(II)
Le squelette de 2,6-dipyrazolyl pyridine (bpp) est une bonne unité de construction pour la recherche sur le spin croisé du fer(II) . Différents groupes fonctionnels peuvent être ajoutés sur les cycles pyrazolyl et pyridine, modifiant ainsi potentiellement les propriétés de l'état de spin des dérivés de [Fe(bpp)2]2+ .
Ligand pour la chimie de coordination
La pyridine et ses dérivés constituent l'une des classes de ligands les plus étudiées en chimie de coordination . La particularité de ce squelette est sa capacité à être substitué à chaque position sur les cycles pyrazole et pyridine .
Catalyse et chimie inorganique
2,6-Di(1-pyrazolyl)pyridine est utilisé comme ligand donneur d'azote en catalyse et en chimie inorganique .
Matériaux électroniques
Ce composé est utilisé dans le domaine de la science des matériaux, plus précisément dans le développement de matériaux électroniques .
Matériaux de cellules solaires sensibilisées par colorant (DSSC)
this compound est utilisé comme ligand dans les matériaux de cellules solaires sensibilisées par colorant (DSSC) .
Interaction avec l'ADN
La présence de 2,6-di (2′-imidazoline-2′-yl)pyridine n'a pas d'effet évident sur la viscosité relative de l'ADN. Il peut se lier à l'ADN par liaison hydrogène et liaison de face à la rainure .
Safety and Hazards
2,6-Di(1-pyrazolyl)pyridine is classified under the GHS07 hazard class . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .
Mécanisme D'action
Target of Action
It has been used in the synthesis of various metal complexes, suggesting that it may interact with metal ions .
Mode of Action
It has been shown to form complexes with iron ions . In one study, the reaction of FeCl3 with 2,6-Di(1-pyrazolyl)pyridine produced a mononuclear Fe(III) complex . This complex could be reduced to the corresponding Fe(II) dichloride complex by suitable reducing agents .
Result of Action
One study showed that a complex of this compound and iron could initiate the ring-opening polymerization of ε-caprolactone in the presence of alcohol .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is recommended to store the compound under an inert gas (nitrogen or argon) at 2-8°C to maintain its stability .
Analyse Biochimique
Biochemical Properties
2,6-Di(1-pyrazolyl)pyridine plays a crucial role in biochemical reactions, particularly in the context of coordination chemistry and spin crossover research. It acts as a ligand, forming complexes with metal ions such as iron(II). These complexes can exhibit spin crossover behavior, which is the transition between high-spin and low-spin states of the metal ion. This property is influenced by the substituents on the pyrazole rings and the pyridine core .
The compound interacts with various enzymes and proteins, primarily through coordination with metal centers. For instance, it can form complexes with iron(II) ions, which are essential for the function of certain enzymes involved in electron transfer and redox reactions. The nature of these interactions is typically characterized by the formation of stable coordination bonds between the nitrogen atoms of this compound and the metal ions .
Cellular Effects
This compound has been shown to influence various cellular processes, particularly those related to metal ion homeostasis and signaling pathways. The compound’s ability to form complexes with metal ions can affect cell signaling pathways that rely on metal cofactors. For example, iron(II) complexes of this compound can modulate the activity of iron-dependent enzymes, thereby influencing cellular metabolism and gene expression .
Additionally, the compound’s interaction with metal ions can impact cellular redox states, potentially affecting oxidative stress responses and the regulation of reactive oxygen species (ROS). These effects can have downstream consequences on cell function, including alterations in cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to metal ions and form stable coordination complexes. These complexes can influence the activity of metal-dependent enzymes by either inhibiting or activating their catalytic functions. For instance, the binding of this compound to iron(II) ions can result in the inhibition of certain iron-dependent enzymes, thereby modulating their activity and affecting cellular processes .
Furthermore, the compound can induce changes in gene expression by affecting the transcriptional regulation of metal-responsive genes. This can occur through the modulation of metal ion availability and the subsequent impact on metal-dependent transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term interactions with biomolecules. The compound is generally stable under inert atmosphere and low temperatures, but its stability can be compromised under certain conditions, leading to degradation .
Long-term studies have shown that the compound’s effects on cellular function can vary depending on the duration of exposure. For example, prolonged exposure to this compound complexes can lead to sustained changes in cellular redox states and gene expression, which may have lasting impacts on cell function .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound may exhibit minimal toxicity and primarily influence metal ion homeostasis and enzyme activity. At higher doses, it can induce toxic effects, including oxidative stress and disruption of cellular metabolism .
Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and cellular responses. Beyond this threshold, the compound’s effects can become more pronounced, potentially leading to adverse outcomes such as tissue damage and impaired organ function .
Metabolic Pathways
This compound is involved in metabolic pathways related to metal ion coordination and redox reactions. The compound interacts with enzymes and cofactors that are essential for these pathways, influencing metabolic flux and metabolite levels. For instance, its interaction with iron(II) ions can affect the activity of iron-dependent enzymes involved in the tricarboxylic acid (TCA) cycle and oxidative phosphorylation .
These interactions can lead to changes in the overall metabolic state of cells, impacting energy production and the synthesis of key biomolecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects .
The compound’s distribution is influenced by its ability to form complexes with metal ions, which can affect its solubility and transport properties. Additionally, binding to specific proteins can enhance its stability and localization within cells .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles, such as the mitochondria or nucleus, where it can influence cellular processes .
For example, the compound’s ability to form complexes with iron(II) ions can facilitate its localization to the mitochondria, where it can impact mitochondrial function and energy production .
Propriétés
IUPAC Name |
2,6-di(pyrazol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c1-4-10(15-8-2-6-12-15)14-11(5-1)16-9-3-7-13-16/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNFEFLKDQUMRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=CC=N2)N3C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123640-38-0 | |
| Record name | 2,6-Di(1-pyrazolyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



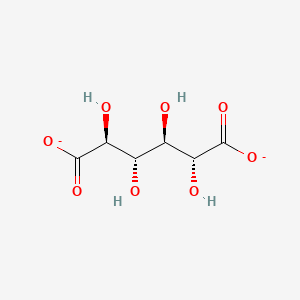
![(2Z,6E)-8-[(1R,3R)-3-[(E)-4-carboxy-3-methylbut-3-enyl]-2,2-dimethyl-4-methylidenecyclohexyl]-6-methyl-2-(4-methylpent-3-enyl)octa-2,6-dienoic acid](/img/structure/B1245033.png)
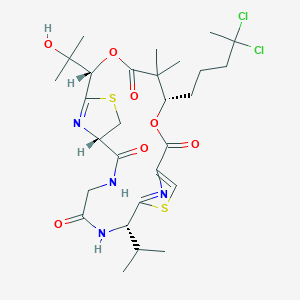
![trimethyl-[1-[4-[(E)-2-phenylethenyl]phenoxy]propan-2-yl]azanium;iodide](/img/structure/B1245036.png)

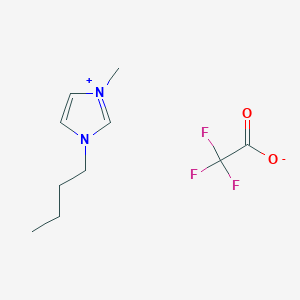
![2-[3-[[2-[4,5-Di(phenyl)-1,3-oxazol-2-yl]-1-cyclohex-2-enyl]methyl]phenoxy]acetic acid](/img/structure/B1245040.png)
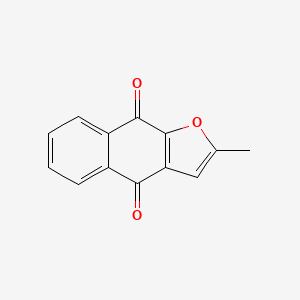
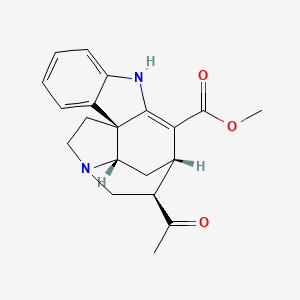
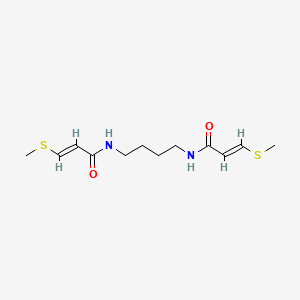
![2,7-diamino-4,6-dimethyl-3-oxo-1-N,9-N-bis[(3S,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide](/img/structure/B1245048.png)

